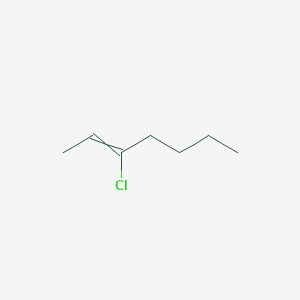

3-Chlorohept-2-ene

Descripción

3-Chlorohept-2-ene is a halogenated alkene with the molecular formula C₇H₁₁Cl and a molecular weight of 130.45 g/mol. Its IUPAC name denotes a seven-carbon chain (heptene) with a double bond between carbons 2 and 3 and a chlorine substituent on carbon 3, resulting in the structure CH₂=CHCl-CH₂CH₂CH₂CH₃ . As an allylic chloride, the chlorine atom is adjacent to the double bond, making the compound prone to elimination or substitution reactions. While specific physical data (e.g., boiling point) are unavailable in the provided evidence, its reactivity and stability can be inferred from structural analogs and organic chemistry principles.

Propiedades

Número CAS |

65829-18-7 |

|---|---|

Fórmula molecular |

C7H13Cl |

Peso molecular |

132.63 g/mol |

Nombre IUPAC |

3-chlorohept-2-ene |

InChI |

InChI=1S/C7H13Cl/c1-3-5-6-7(8)4-2/h4H,3,5-6H2,1-2H3 |

Clave InChI |

GHSTUMSDFAGKTG-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(=CC)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chlorohept-2-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 3-chloroheptan-2-ol can be dehydrated using an acid catalyst such as concentrated sulfuric acid or phosphoric acid to yield this compound . The reaction typically requires heating to facilitate the elimination of water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The dehydration process can be scaled up by using large quantities of the alcohol precursor and acid catalyst, with careful control of temperature and reaction time to optimize the production.

Análisis De Reacciones Químicas

Types of Reactions

3-Chlorohept-2-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution can be used to replace the chlorine atom with a hydroxyl group.

Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) can be used for halogen addition across the double bond.

Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA) can be used to oxidize the double bond to an epoxide.

Major Products Formed

Substitution: 3-Hept-2-en-1-ol

Addition: 3,4-Dibromoheptane

Oxidation: 3-Chloro-2,3-epoxyheptane

Aplicaciones Científicas De Investigación

3-Chlorohept-2-ene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: It may be used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.

Industry: this compound is used in the production of polymers and other materials, where its reactivity is harnessed to introduce functional groups into polymer chains.

Mecanismo De Acción

The mechanism by which 3-Chlorohept-2-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to chlorine, leading to the formation of a new bond and the release of chloride ion. In addition reactions, the double bond acts as a nucleophile, attacking electrophiles to form new bonds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2-Chlorohex-3-ene

- Structure : CH₃CHClCH=CHCH₂CH₃

- Molecular Weight : 117.45 g/mol (C₆H₁₀Cl).

- Key Differences :

- The chlorine in 2-chlorohex-3-ene is on carbon 2, one position removed from the double bond (C3–C4), whereas in 3-chlorohept-2-ene, the chlorine is directly on the double bond (C3). This positional difference influences reactivity: allylic chlorides (e.g., this compound) are more reactive in elimination reactions due to the stabilization of transition states by the adjacent double bond.

3-Chloro-2-methylpropene (Methallyl Chloride)

3-Chlorocyclohexene

- Structure : Cyclohexene ring with a chlorine substituent on carbon 3 .

- Molecular Weight : 116.59 g/mol (C₆H₉Cl).

- Key Differences :

- The cyclic structure introduces ring strain, which can lower activation energy for ring-opening reactions compared to acyclic analogs.

- Cyclohexene derivatives often exhibit higher boiling points than linear alkenes of similar molecular weight due to increased surface area and polarity.

Data Table: Comparative Analysis

Research Findings

Reactivity Trends: Allylic chlorides (e.g., this compound) undergo faster elimination to form conjugated dienes compared to non-allylic analogs like 2-chlorohex-3-ene. Methallyl chloride’s branching facilitates radical polymerization due to steric effects stabilizing intermediates .

Physical Properties :

- Linear alkenes (e.g., this compound) have higher boiling points than branched isomers (e.g., methallyl chloride) due to stronger van der Waals forces.

- Cyclic analogs (e.g., 3-chlorocyclohexene) exhibit unique solubility profiles in polar solvents due to ring strain and dipole interactions .

Synthetic Applications: Methallyl chloride is a key monomer in specialty polymers, while this compound’s longer chain may suit surfactant or lubricant synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.